molecular formula C10H15NO2 B6247183 1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}prop-2-en-1-one CAS No. 104217-38-1

1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}prop-2-en-1-one

Cat. No.: B6247183
CAS No.: 104217-38-1
M. Wt: 181.2
InChI Key:
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Description

“1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}prop-2-en-1-one” is a derivative of the bicyclo[3.3.1]nonane family . It contains various functionalities and its structure is significantly impacted by unsaturation . It belongs to a sterically unhindered and stable class of nitroxyl radicals .


Synthesis Analysis

The synthesis of unsaturated bicyclo[3.3.1]nonane derivatives involves various functionalities . The starting bicyclononane diene diol rac-1, the dienone rac-2, and the bromo and nitrile derivatives, rac-3, rac-4 and (+)-4, respectively, were found significant for the overall structure . The two bromine atoms in rac-3 have significant halogen – halogen interactions .


Molecular Structure Analysis

The molecular structure of “this compound” is influenced by the presence of unsaturation . The hydrogen bonds in the starting bicyclononane diene diol rac-1, and the weaker hydrogen bonds in the dienone rac-2, and the bromo and nitrile derivatives, rac-3, rac-4 and (+)-4, respectively, were found significant for the overall structure .


Chemical Reactions Analysis

“this compound” exhibits enhanced reactivity compared with TEMPO . It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . A catalyst system consisting of (MeO bpy)CuOTf and ABNO mediates aerobic oxidation of primary, secondary allylic, benzylic, and aliphatic alcohols with nearly equal efficiency .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its structure and functionalities . It is a solid substance with a melting point of 65-70°C .

Mechanism of Action

The mechanism of action of “1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}prop-2-en-1-one” involves the use of ambient air as the oxidant . It enables an efficient aerobic oxidation of a broad range of primary and secondary alcohols to the corresponding aldehydes and ketones at room temperature .

Future Directions

The future directions for “1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}prop-2-en-1-one” could involve further exploration of its reactivity and potential applications in various chemical reactions . Its role in the aerobic oxidation of alcohols and its potential use in the synthesis of other compounds present interesting avenues for future research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{3-oxa-9-azabicyclo[3.3.1]nonan-9-yl}prop-2-en-1-one' involves the condensation of 3-oxa-9-azabicyclo[3.3.1]nonan-9-amine with prop-2-en-1-one in the presence of a suitable condensing agent.", "Starting Materials": [ "3-oxa-9-azabicyclo[3.3.1]nonan-9-amine", "Prop-2-en-1-one", "Condensing agent" ], "Reaction": [ "Step 1: Dissolve 3-oxa-9-azabicyclo[3.3.1]nonan-9-amine in a suitable solvent.", "Step 2: Add the condensing agent to the solution and stir for a few minutes.", "Step 3: Slowly add prop-2-en-1-one to the reaction mixture while stirring continuously.", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a few hours.", "Step 5: Cool the reaction mixture and isolate the product by filtration or extraction.", "Step 6: Purify the product by recrystallization or chromatography." ] }

CAS No.

104217-38-1

Molecular Formula

C10H15NO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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